molecular formula C14H22O6 B8621641 Dimethyl 2-(1-methoxycarbonylmethylcyclohexyl)malonate

Dimethyl 2-(1-methoxycarbonylmethylcyclohexyl)malonate

Cat. No. B8621641
M. Wt: 286.32 g/mol
InChI Key: GZUSPZRBRHAMOT-UHFFFAOYSA-N
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Patent
US07375115B2

Procedure details

To a solution of diisopropylamine (1.01 mL, 7.2 mmol) in tetrahydrofuran (8 mL) under cooling to −78° C. were added a solution of 1.5M n-butyl lithium/hexane solution (4.4 mL). After stirring the solution at −78° C. for 1 hour, a solution of dimethyl 1,1-cyclohexanediacetate (685 mg) in tetrahydrofuran (7 mL) was added thereto. The solution was stirred at −78° C. for 1 hour. Methyl chloroformate (0.93 mL) was then added to the solution, and it was stirred at −78° C. for 1 hour. Water and 3N hydrochloric acid were added to the solution, and it was extracted with ethyl acetate. The organic layer was washed in turn with water and saturated aqueous sodium chloride solution. The solution was dried over anhydrous magnesium sulfate, and then, concentrated under reduced pressure. The resulting residue was purified by chromatography (silica gel, hexane:ethyl acetate=85:15) to give the title compound (490 mg).
Quantity
1.01 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
n-butyl lithium hexane
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Quantity
685 mg
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Three
Quantity
0.93 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[C:19]1([CH2:30][C:31]([O:33][CH3:34])=[O:32])([CH2:25][C:26]([O:28][CH3:29])=[O:27])[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1.Cl[C:36]([O:38][CH3:39])=[O:37].Cl>O1CCCC1.O>[CH3:34][O:33][C:31]([CH2:30][C:19]1([CH:25]([C:36]([O:38][CH3:39])=[O:37])[C:26]([O:28][CH3:29])=[O:27])[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24]1)=[O:32] |f:1.2|

Inputs

Step One
Name
Quantity
1.01 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
n-butyl lithium hexane
Quantity
4.4 mL
Type
reactant
Smiles
C(CCC)[Li].CCCCCC
Step Three
Name
Quantity
685 mg
Type
reactant
Smiles
C1(CCCCC1)(CC(=O)OC)CC(=O)OC
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0.93 mL
Type
reactant
Smiles
ClC(=O)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring the solution at −78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred at −78° C. for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
was stirred at −78° C. for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed in turn with water and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by chromatography (silica gel, hexane:ethyl acetate=85:15)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)CC1(CCCCC1)C(C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 490 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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